molecular formula C13H17NO4 B556347 (S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate CAS No. 17355-24-7

(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate

Cat. No.: B556347
CAS No.: 17355-24-7
M. Wt: 251.28 g/mol
InChI Key: HCLXPKBWRUCQAF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate (CAS 17355-24-7) is a chiral dehydroamino acid derivative of significant interest in synthetic and catalytic chemistry. Its primary research application is as a substrate in the development and testing of novel asymmetric hydrogenation catalysts . Studies have shown that similar dehydroamino acid esters can be hydrogenated using specialized chiral ferrocenyl ligands to achieve products with exceptionally high enantiomeric excess (ee), demonstrating its value for producing optically active amino acid derivatives . The compound serves as a critical building block for exploring structure-activity relationships in catalysis and for the synthesis of more complex, enantiomerically pure molecules. With a molecular formula of C13H17NO4 , it is offered with a purity of 95% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLXPKBWRUCQAF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426214
Record name Methyl N-acetyl-O-methyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17355-24-7
Record name N-Acetyl-O-methyl-L-tyrosine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17355-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-acetyl-O-methyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ac-Tyr(me)-OMe
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Action Environment

The action of Ac-tyr(me)-ome could be influenced by various environmental factors. For instance, the pH conditions and the presence of different amounts of amphiphiles and surfactants can affect the reactions involving this compound. Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and light exposure.

Biological Activity

(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{3}

This compound features a methoxy group on a phenyl ring, which is significant for its biological activity.

Enzyme Inhibition

Recent studies have highlighted the role of this compound as an inhibitor of malate dehydrogenase (MDH), an enzyme involved in the citric acid cycle. Inhibition of MDH has been associated with anti-cancer effects, as it disrupts metabolic pathways essential for tumor growth. For instance, a study reported that derivatives of this compound exhibited varying degrees of inhibition against MDH1 and MDH2 enzymes, with IC50 values indicating moderate to strong inhibitory effects (IC50 values ranging from 0.78 to 6.18 µM depending on the structural modifications) .

CompoundMDH1 IC50 (µM)MDH2 IC50 (µM)
This compound3.38 ± 0.361.53 ± 0.08
Derivative 5a6.18 ± 0.741.5 ± 0.01
Derivative 5d0.94 ± 0.051.24 ± 0.13

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines, including hepatocellular carcinoma (HCC). Preliminary results indicated significant antiproliferative activity against Huh7 and Mahlavu cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Study on Hepatocellular Carcinoma

In a notable study, compounds structurally related to this compound were evaluated for their effects on HCC cell lines. The results demonstrated that certain derivatives exhibited strong antiproliferative properties, with concentrations in the micromolar range leading to significant reductions in cell viability . This highlights the potential application of this compound in developing new cancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications on the phenyl ring significantly influenced the biological activity of the compound. For instance, substituting the methoxy group with electron-withdrawing groups resulted in a loss of activity, while maintaining an electron-donating group at specific positions enhanced inhibitory effects against MDH enzymes .

Comparison with Similar Compounds

Key Observations :

  • Enantioselectivity : The 4-methoxyphenyl derivative achieves >99.9% ee, comparable to chlorophenyl and nitrophenyl analogs, but higher than fluorinated derivatives (80% ee) . Electron-donating groups (e.g., methoxy) may stabilize transition states in asymmetric hydrogenation.
  • Synthetic Challenges : Indole-containing derivatives (e.g., 3f in ) exhibit lower yields (28%) due to steric hindrance and complex Pd-catalyzed coupling steps .
  • Melting Points : Bulky substituents (e.g., indolyl groups) increase melting points (200–203°C) compared to simpler aryl derivatives .

Electronic and Steric Influence on Reactivity

  • For example, ligands derived from this compound may increase rhodium catalyst activity .
  • Electron-Withdrawing Groups : Chloro and nitro substituents reduce electron density, which could decrease reactivity in nucleophilic substitutions but enhance stability in oxidative environments .
  • Steric Effects : Fluorinated or ortho-substituted derivatives (e.g., 2,3,6-trifluorophenyl) exhibit reduced enantioselectivity, likely due to steric clashes during catalytic cycles .

Preparation Methods

Reaction Conditions and Optimization

The coupling utilizes Pd₂(dba)₃ (3 mol%) and PCy₃ (6 mol%) in dioxane/aqueous K₃PO₄ at 100°C for 18 hours. Critical parameters include:

  • Temperature : Elevated temperatures (100°C) ensure complete conversion.

  • Ligand selection : Bulky phosphines (PCy₃) mitigate protodeboronation side reactions.

  • Base strength : K₃PO₄ (1.27 M) maintains optimal pH for transmetallation.

Post-reaction workup involves extraction with ethyl acetate, drying over Na₂SO₄, and chromatographic purification (DCM/MeOH 98:2), yielding methyl 2-acetamido-3-(4-methoxyphenyl)propanoate in ~64%.

Table 1: Suzuki-Miyaura Cross-Coupling Performance

Aryl HalideCatalyst SystemYield (%)Purity (%)
4-BromoanisolePd₂(dba)₃/PCy₃64>95
4-BromobenzonitrilePd₂(dba)₃/PCy₃72>97

Hydroxylamination-Acetylation Sequential Route

This two-step strategy, adapted from roxasistat intermediate synthesis, constructs the acetamido group via hydroxylamine intermediates.

Synthesis of Methyl 2-Hydroxylamino-3-Oxo-3-(4-Methoxyphenyl)Propionate

Starting from methyl 3-oxo-3-(4-methoxyphenyl)propionate, hydroxylamination proceeds with NaNO₂ in glacial acetic acid/water at 0°C. The reaction exploits nitrosation to install the hydroxylamino group, achieving 92% yield at 0°C over 3 hours.

Acetylation to Install the Acetamido Group

The hydroxylamine intermediate undergoes acetylation with acetic anhydride and Mg powder at -10°C. This step avoids over-acetylation by maintaining low temperatures, yielding 92.4% of the acetamido product.

Table 2: Hydroxylamination-Acetylation Efficiency

StepReagentsYield (%)Purity (%)
HydroxylaminationNaNO₂, AcOH/H₂O9297.5
AcetylationAc₂O, Mg, AcOH92.497.5

Asymmetric Synthesis for Enantiomeric Control

The (S)-configuration necessitates enantioselective methods. A 2011 protocol employs asymmetric hydrogenation of a β-keto ester precursor using chiral Ru catalysts.

Substrate Preparation and Catalytic Hydrogenation

Methyl 3-oxo-3-(4-methoxyphenyl)propionate is hydrogenated under H₂ (50 psi) with Ru-(S)-BINAP in methanol. The reaction achieves >90% enantiomeric excess (ee) by leveraging the chiral phosphine ligand’s steric and electronic tuning.

Resolution via Enzymatic Methods

Alternative approaches utilize lipase-catalyzed kinetic resolution of racemic acetamido esters. Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer, enriching the (S)-ester to >99% ee after recrystallization.

Table 3: Asymmetric Method Performance

MethodCatalyst/Enzymeee (%)Yield (%)
HydrogenationRu-(S)-BINAP9285
Enzymatic ResolutionCALB9945

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Suzuki Coupling : Moderate yields (64–72%) but requires specialized boronic esters.

  • Hydroxylamination-Acetylation : High yields (>90%) and scalable to molar quantities.

  • Asymmetric Hydrogenation : Balanced yield (85%) with excellent ee, though Ru catalysts are costly.

Stereochemical Considerations

While the Suzuki and hydroxylamination routes produce racemic mixtures, asymmetric methods directly furnish the (S)-enantiomer. Post-synthetic resolution (e.g., enzymatic) remains necessary for non-catalytic approaches.

Data Tables and Research Findings

Table 4: Summary of Synthetic Methods

MethodKey ReagentsYield (%)ee (%)
Suzuki-MiyauraPd₂(dba)₃, PCy₃64-
HydroxylaminationNaNO₂, Ac₂O92.4-
Asymmetric HydrogenationRu-(S)-BINAP8592

Table 5: Cost and Practicality Assessment

MethodCost ($/kg)ComplexityScalability
Suzuki-Miyaura1200HighModerate
Hydroxylamination450MediumHigh
Asymmetric Hydrogenation2800Very HighLow

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate, and what key reagents/conditions are involved?

  • Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: Start with 4-methoxyphenylpropanoic acid derivatives. React with methylamine or acetamide precursors under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamido group.
  • Step 2: Esterification using methanol and a coupling agent (e.g., DCC) to form the methyl ester .
  • Step 3: Chiral resolution via enzymatic methods (e.g., lipases) or chiral column chromatography to isolate the (S)-enantiomer .
    • Critical Reagents: 4-Methoxyphenyl aldehydes, methyl chloroacetate, chiral catalysts (e.g., L-proline derivatives).

Q. Which analytical techniques are most effective for characterizing purity and stereochemistry?

  • Answer:

  • HPLC with Chiral Columns: To confirm enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8 ppm, acetamido carbonyl at δ 170 ppm) .
  • X-ray Crystallography: For absolute stereochemical confirmation, as demonstrated in structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in asymmetric synthesis?

  • Answer:

  • Catalyst Screening: Use chiral organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) to improve stereochemical control .
  • Solvent Effects: Polar aprotic solvents (e.g., THF) may stabilize transition states, increasing enantiomeric excess by 10–15% .
  • Temperature Gradients: Lower temperatures (0–5°C) reduce racemization risks during esterification .

Q. How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?

  • Answer:

  • Structural Analog Comparison: Compare with derivatives like (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate to identify substituent-dependent activity shifts .
  • Assay Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic assays for enzymatic activity) to confirm target specificity .
  • Purity Analysis: Ensure >98% purity (via LC-MS) to exclude confounding effects from synthetic byproducts .

Q. What experimental designs are optimal for studying environmental degradation pathways?

  • Answer:

  • Hydrolysis Studies: Incubate the compound at varying pH (2–12) and analyze degradation products via LC-QTOF-MS to identify hydrolytically labile groups (e.g., ester bonds) .
  • Photodegradation: Expose to UV light (254 nm) in aqueous solutions and monitor nitroso byproducts using GC-MS .
  • Microbial Metabolism: Use soil microcosms with LC-MS/MS to track metabolites, focusing on demethylation or aromatic ring oxidation .

Q. How to design SAR studies for optimizing pharmacological activity?

  • Answer:

  • Combinatorial Libraries: Synthesize derivatives with varied substituents (e.g., replacing 4-methoxy with halogens or nitro groups) and test in cell-based assays .
  • Molecular Docking: Use AutoDock Vina to predict interactions with target proteins (e.g., kinases), prioritizing substituents with high docking scores .
  • In Vivo PK/PD Modeling: Corrogate substituent lipophilicity (logP) with bioavailability in rodent models to refine lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.